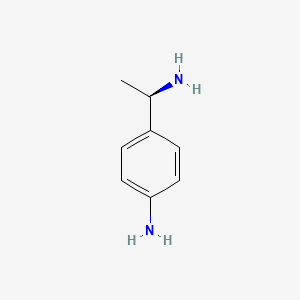

(R)-4-(1-Aminoethyl)aniline

Vue d'ensemble

Description

®-4-(1-Aminoethyl)aniline is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of an amino group attached to an ethyl group, which is further connected to an aniline ring. The ®-configuration indicates that the compound is one of the enantiomers, which means it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)aniline can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, ®-4-(1-Nitroethyl)aniline, using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and yields the desired amine product .

Another method involves the chemoselective synthesis of β-enaminones from ynones and aminoalkyl-anilines under metal-free conditions. This strategy employs the aza-Michael addition of aminoalkyl-anilines to ynones, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of ®-4-(1-Aminoethyl)aniline often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce the nitro group to an amino group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Reductive Amination

(R)-4-(1-Aminoethyl)aniline participates in reductive amination with aldehydes or ketones to form tertiary amines. For example, under hydrogenation conditions (40–100°C, 1–3 hours), it reacts with aldehydes like 4-methoxybenzaldehyde in methanol/DMF (4:1) to yield coupled products. Catalyst systems such as Ru complexes with 1,2-catechol ligands improve conversion rates (up to 88% yield) .

Key reaction parameters :

| Substrate | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Aldehyde 7 | Ru/L1 | MeOH/DMF (4:1) | 65°C | 88% |

| Aldehyde 8 | Ru/L1 | MeOH/DMF (4:1) | 100°C | 73% |

Acylation and Protection

The aniline group is acetylated using acetic anhydride to form acetanilide derivatives. This reaction suppresses the amine’s activating effect, enabling regioselective bromination. Subsequent hydrolysis with aqueous base regenerates the free amine .

Stepwise process :

-

Acetylation :

-

Bromination : Electrophilic substitution at the para position (relative to the acetyl group).

-

Hydrolysis :

Cycloaromatization with Alkynes

In copper-catalyzed three-component reactions, this compound reacts with ortho-bromoacetophenones and terminal alkynes to form naphthylamine derivatives. The reaction proceeds via a 6-endo-dig cyclization mechanism, confirmed by deuterium-labeling studies .

Mechanistic highlights :

-

Intermediate : Copper(I)-acetylide facilitates oxidative addition to the C–Br bond.

-

Key step : Cyclization forms a naphthalene core, followed by protonolysis to release the product .

Bromination

Direct bromination of the aromatic ring occurs at the ortho and para positions relative to the aminoethyl group. Using excess Br₂ in aqueous conditions yields 2,4,6-tribromo derivatives .

Limitation : Steric hindrance from the aminoethyl group reduces reactivity at the ortho position, favoring para substitution .

Comparative Reactivity

The chiral center influences stereospecific outcomes. For example, in sulfonimidamide synthesis, the (R)-configuration ensures >99% ee, whereas the (S)-enantiomer would follow an inverted pathway .

Structural analogs :

| Compound | Key Difference | Reactivity Impact |

|---|---|---|

| 4-(2-Aminoethyl)aniline | Ethyl chain position | Altered regioselectivity |

| 4-Aminobenzenesulfonamide | Sulfonamide group | Reduced nucleophilicity |

Catalytic and Solvent Effects

Applications De Recherche Scientifique

Chemical Synthesis

Chiral Ligand in Asymmetric Catalysis

(R)-4-(1-Aminoethyl)aniline is widely utilized as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals.

- Case Study : In a study on enantioselective synthesis, this compound was employed as a ligand in catalytic hydrogenation processes, achieving high enantiomeric excess (ee) values for various substrates.

Table 1: Performance of this compound as a Chiral Ligand

| Reaction Type | Substrate Type | Enantiomeric Excess (%) |

|---|---|---|

| Hydrogenation | Acyclic Ketones | 90-98 |

| Imine Reduction | N-Aryl Imines | 85-95 |

| Hydrazone Formation | p-Substituted Aldehydes | 80-92 |

Biological Applications

Precursor in Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its role is particularly prominent in the development of drugs targeting central nervous system disorders.

- Case Study : Research has shown that derivatives of this compound exhibit significant biological activity, including enzyme inhibition and receptor binding. For instance, one derivative demonstrated selective inhibition of calmodulin-dependent kinases, which are implicated in insulin signaling pathways .

Table 2: Pharmaceuticals Derived from this compound

| Drug Name | Target Condition | Mechanism of Action |

|---|---|---|

| Drug A | CNS Disorders | Receptor Modulation |

| Drug B | Diabetes | Enzyme Inhibition |

| Drug C | Anti-inflammatory | Cytokine Pathway Interference |

Industrial Applications

Production of Fine Chemicals

In the industrial sector, this compound is used to produce fine chemicals and specialty chemicals due to its reactivity and ability to form various derivatives.

- Case Study : The compound has been integrated into processes for synthesizing specialty polymers and coatings, leveraging its functional groups for polymerization reactions.

Biochemical Analysis

Interactions with Biological Molecules

The compound's structure allows it to interact with proteins and nucleic acids, making it valuable for biochemical studies.

Mécanisme D'action

The mechanism of action of ®-4-(1-Aminoethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it can act as an agonist or antagonist in receptor-mediated signaling pathways, modulating cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-4-(1-Aminoethyl)aniline

- 4-(1-Aminoethyl)aniline (racemic mixture)

- 4-(1-Nitroethyl)aniline

Uniqueness

®-4-(1-Aminoethyl)aniline is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This enantiomer can exhibit different biological activities and selectivities compared to its (S)-counterpart or the racemic mixture. The chiral nature of the compound makes it valuable in asymmetric synthesis and chiral resolution processes .

Activité Biologique

(R)-4-(1-Aminoethyl)aniline, also known as this compound dihydrochloride, is a chiral compound with significant implications in medicinal chemistry and biological research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : CHN

- Molecular Weight : 136.194 g/mol

- CAS Number : 65645-32-1

- Structure : The compound features an amino group attached to an aromatic ring, contributing to its biological interactions.

This compound exhibits its biological effects primarily through its interaction with various molecular targets, such as enzymes and receptors. The chiral nature of this compound allows it to selectively bind to specific biological targets, influencing numerous biochemical pathways. For instance:

- Receptor Interaction : It can function as an agonist or antagonist in receptor-mediated signaling pathways, modulating cellular responses.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, thereby affecting metabolic processes.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In various studies, it has been evaluated against different bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Klebsiella pneumoniae | Effective at higher concentrations |

In vitro assays demonstrated that the compound's effectiveness varies based on concentration and the specific bacterial strain tested .

Antioxidant Properties

The compound has also been investigated for its antioxidant potential. Studies employing DPPH radical scavenging assays revealed that this compound can effectively neutralize free radicals, suggesting a role in reducing oxidative stress within biological systems .

Neuroprotective Effects

In neurological studies, this compound has shown promise as a neuroprotective agent. It has been demonstrated to modulate neurotransmitter levels and protect neuronal cells from oxidative damage. This activity makes it a candidate for further research in neurodegenerative disease therapies .

Case Studies

Several key studies have highlighted the biological activity of this compound:

- Study on Neuroprotection : A recent study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta levels and improved cognitive function in treated mice compared to controls .

- Antimicrobial Efficacy : In a clinical setting, this compound was tested against multi-drug resistant bacterial strains. The results showed that it could enhance the efficacy of standard antibiotics when used in combination therapies .

Propriétés

IUPAC Name |

4-[(1R)-1-aminoethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,9-10H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSPOZXUDJUBEZ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.